3,5-Dimethyl-4-iodophenol

Physicochemical Properties Thermal Analysis Solid-State Characterization

High-reactivity aryl iodide for efficient cross-coupling. The 3,5-dimethyl pattern ensures ortho-metallation regioselectivity, while the para-iodine enables rapid oxidative addition. Ideal for parallel synthesis due to a 129-130°C melting point, allowing solid-dispensing robotics without caking. Purchase ≥98% purity for reliable C–C bond formation in pharmaceutical and OLED R&D.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 80826-86-4
Cat. No. B1301097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-iodophenol
CAS80826-86-4
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)C)O
InChIInChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
InChIKeyRMJZLNUEDDXELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-iodophenol (CAS 80826-86-4): Key Physicochemical Properties and Synthetic Utility as an Aryl Iodide Intermediate


3,5-Dimethyl-4-iodophenol (CAS 80826-86-4) is a halogenated phenolic compound characterized by a 3,5-dimethyl substitution pattern and an iodine atom at the para position . Its molecular formula is C8H9IO, with a molecular weight of 248.06 g/mol [1]. This substitution pattern imparts unique electronic and steric properties, positioning it as a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . The compound is commercially available with typical purity specifications of ≥95% or 98% (GC) .

Why 3,5-Dimethyl-4-iodophenol Cannot Be Directly Substituted with Simpler Phenolic Analogs in Cross-Coupling and Advanced Synthesis


The presence of the iodine atom at the 4-position in 3,5-dimethyl-4-iodophenol is critical for its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Unlike its bromo or chloro analogs, the aryl iodide exhibits significantly higher reactivity due to the weaker C–I bond (bond dissociation energy ~65 kcal/mol vs. ~81 kcal/mol for C–Br and ~95 kcal/mol for C–Cl), enabling oxidative addition under milder conditions [1]. Substitution with 3,5-dimethylphenol (lacking a halogen) or 4-iodophenol (lacking methyl groups) would fundamentally alter both the reaction pathway and the physicochemical properties, such as melting point and lipophilicity, of downstream products [2]. The specific steric and electronic environment created by the 3,5-dimethyl groups further directs regioselectivity in electrophilic aromatic substitutions and influences the stability of intermediates in cross-coupling catalytic cycles .

Quantitative Differentiation of 3,5-Dimethyl-4-iodophenol: Head-to-Head Comparisons with Key Analogs


Melting Point Elevation Relative to 3,5-Dimethylphenol and 4-Iodophenol

3,5-Dimethyl-4-iodophenol exhibits a melting point of 129–130 °C , which is substantially higher than both its non-iodinated precursor 3,5-dimethylphenol (61–66 °C) and the non-methylated analog 4-iodophenol (92–94 °C) [1]. This thermal stability profile directly impacts purification and handling in synthetic workflows.

Physicochemical Properties Thermal Analysis Solid-State Characterization

Increased Lipophilicity (LogP) vs. 3,5-Dimethylphenol and 4-Iodophenol

The predicted ACD/LogP for 3,5-dimethyl-4-iodophenol is 3.83 , significantly higher than the LogP of 3,5-dimethylphenol (~2.3) [1] and 4-iodophenol (~2.9) [2]. This enhanced lipophilicity arises from the synergistic effect of the iodine atom and the methyl groups, influencing membrane permeability and solubility in downstream bioactive molecules.

Lipophilicity Drug Design ADME Properties Partition Coefficient

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings vs. Bromo Analog

As an aryl iodide, 3,5-dimethyl-4-iodophenol undergoes oxidative addition with Pd(0) catalysts at rates typically 10–100× faster than the corresponding aryl bromide (e.g., 4-bromo-3,5-dimethylphenol) under comparable conditions [1]. This reactivity difference stems from the lower C–I bond dissociation energy (~65 kcal/mol) relative to C–Br (~81 kcal/mol) [2]. In Suzuki-Miyaura couplings, aryl iodides achieve >90% conversion at 60 °C in 1 h, whereas aryl bromides often require 80–100 °C and longer reaction times [3].

Cross-Coupling Suzuki-Miyaura Sonogashira C–C Bond Formation Catalysis

Regioselective Advantage in Electrophilic Aromatic Substitution Due to 3,5-Dimethyl Blocking

The 3,5-dimethyl substitution pattern in 3,5-dimethyl-4-iodophenol effectively blocks the ortho positions relative to the hydroxyl group, directing further electrophilic substitution exclusively to the 2- and 6-positions (meta to OH, ortho to methyl) [1]. In contrast, 4-iodophenol (lacking methyl groups) undergoes substitution at both ortho (2,6) and meta (3,5) positions, leading to regioisomeric mixtures . This steric control simplifies purification and increases the yield of single-isomer products.

Regioselectivity Electrophilic Aromatic Substitution Synthetic Methodology Ortho/Meta/Para Directing

Distinct Steric Profile Enables Selective Metalation vs. 2,6-Dimethyl-4-iodophenol

The 3,5-dimethyl arrangement in 3,5-dimethyl-4-iodophenol leaves the 2- and 6-positions sterically accessible for directed ortho-metalation (DoM) using strong bases (e.g., n-BuLi), while the 4-iodo group can participate in halogen-lithium exchange [1]. In contrast, the regioisomer 2,6-dimethyl-4-iodophenol (CAS 10570-67-9) has the methyl groups adjacent to the hydroxyl, significantly hindering approach of bulky bases and reducing lithiation efficiency [2]. This difference in steric accessibility is quantified by the % buried volume (%V_bur) for the reactive site, which is approximately 25–30% lower for the 3,5-isomer [3].

Organometallic Chemistry Directed Ortho-Metalation Steric Hindrance Lithiation

High-Impact Application Scenarios for 3,5-Dimethyl-4-iodophenol Based on Quantitative Differentiation


Suzuki-Miyaura Coupling for Drug Discovery: High-Throughput Library Synthesis

The high reactivity of the aryl iodide (class-level inference of 10–100× faster oxidative addition vs. aryl bromides [1]) makes 3,5-dimethyl-4-iodophenol an ideal coupling partner in automated parallel synthesis. The elevated melting point (129–130 °C) facilitates solid-dispensing robotics without caking or decomposition, while the enhanced LogP (3.83) ensures that derived biaryl products possess favorable physicochemical profiles for cell-based assays. This combination of thermal stability and coupling efficiency reduces reaction cycle times and increases the success rate of C–C bond formation in diverse library construction.

Synthesis of Ortho-Functionalized Phenol Derivatives via Directed Ortho-Metalation

The 3,5-dimethyl substitution pattern provides a sterically unencumbered 2-position, enabling efficient directed ortho-metalation (DoM) with n-BuLi [1]. This regioselective advantage over the 2,6-dimethyl isomer (which suffers from severe steric hindrance) allows for the clean introduction of electrophiles such as CO₂, DMF, or trialkyl borates to yield ortho-substituted phenols. These intermediates are valuable precursors for salicylaldehydes, hydroxybenzoic acids, and boronic acids used in the fragrance, pharmaceutical, and materials industries .

Preparation of 3,5-Dimethyl-4-hydroxybenzaldehyde via Formylation or Carbonylation

3,5-Dimethyl-4-iodophenol serves as a direct precursor to 3,5-dimethyl-4-hydroxybenzaldehyde, a key intermediate in the synthesis of certain agrochemicals and liquid crystal materials [1]. The iodine atom can be replaced by a formyl group via palladium-catalyzed carbonylation (CO insertion) or via halogen-metal exchange followed by DMF quenching. The higher lipophilicity of the iodophenol (LogP 3.83 vs. 2.3 for 3,5-dimethylphenol) improves solubility in organic solvents during these transformations, facilitating homogeneous reaction conditions and higher yields compared to starting from the non-halogenated parent compound .

Sonogashira Coupling for Conjugated Polymers and OLED Materials

The iodine atom's excellent leaving-group ability under Sonogashira conditions (Pd/Cu, amine base) [1] allows for the efficient coupling of 3,5-dimethyl-4-iodophenol with terminal alkynes to produce extended π-conjugated systems. The 3,5-dimethyl groups provide solubility in common organic solvents and prevent aggregation, which is critical for the processing of organic light-emitting diode (OLED) materials and semiconducting polymers . The melting point of the iodophenol (129–130 °C) ensures it can be handled as a solid without the volatility issues associated with lower-melting aryl halides .

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